N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide features a propanamide backbone with two critical substituents:
- A 2-(3,4-dimethoxyphenyl)ethyl group attached to the amide nitrogen.
- A 1-[(2-fluorophenyl)methyl]-2,4-dioxo-tetrahydroquinazolin-3-yl moiety on the propanamide chain.
The tetrahydroquinazolinone core is a heterocyclic system associated with diverse biological activities, including enzyme inhibition .
Properties
Molecular Formula |
C28H28FN3O5 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C28H28FN3O5/c1-36-24-12-11-19(17-25(24)37-2)13-15-30-26(33)14-16-31-27(34)21-8-4-6-10-23(21)32(28(31)35)18-20-7-3-5-9-22(20)29/h3-12,17H,13-16,18H2,1-2H3,(H,30,33) |
InChI Key |
XMHOKEUQFIGAGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)OC |
Origin of Product |
United States |
Preparation Methods
Key Structural Components
The target compound can be dissected into four primary structural components:
- 2,4-dioxo-1,2,3,4-tetrahydroquinazolin core
- 2-fluorophenyl methyl group at N-1 position
- Propanamide linker at N-3 position
- 3,4-dimethoxyphenylethyl terminal group
Retrosynthetic Analysis
Based on the structural features, three main retrosynthetic disconnections can be considered:
- Amide bond formation between the propanamide linker and 3,4-dimethoxyphenylethylamine
- N-alkylation at the N-3 position of the quinazolinone with a suitable propanoic acid derivative
- N-alkylation at the N-1 position with 2-fluorobenzyl halide
General Synthetic Approaches to the Quinazolinone Core
Niementowski Approach
One of the classical methods for synthesizing the quinazolinone core involves the Niementowski reaction, which employs anthranilic acid and formamide.
Anthranilic acid + Formamide → 3,4-dihydro-4-oxoquinazoline
The reaction proceeds at 125-130°C, providing a direct route to the quinazolinone scaffold.
Grimmel, Guinther, and Morgan's Method
This approach utilizes o-amino benzoic acids and amines in the presence of phosphorous trichloride:
o-amino benzoic acid + amine + PCl₃ → 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines
The reaction proceeds in toluene for approximately two hours, resulting in disubstituted derivatives.
Isatoic Anhydride Method
This method employs isatoic anhydride, which readily reacts with amines to form dihydro-4-oxoquinazolines:
Isatoic anhydride + amine + ethyl orthoformate → Dihydro-4-oxoquinazolines
This approach involves refluxing for 1-6 hours without isolating intermediate amides.
One-Pot Method from Benzaldehyde and Anthranilamide
Several researchers have reported one-pot syntheses of 2-aryl-4(3H)-quinazolinones from benzaldehyde and anthranilamide:
- Using CuCl₂ (3 molar equivalents) as oxidant
- Using FeCl₃ (2 molar equivalents) as oxidant
- Using iodine as a promoter
- Using vanadium salts and copper oxide as catalysts with air as oxidant
Proposed Synthetic Routes for the Target Compound
Method 1: Sequential N-Alkylation Approach
This approach begins with the quinazolinone core and proceeds through sequential N-alkylation steps.
Step 1: Synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline
The quinazolinone core can be synthesized using the reaction of anthranilic acid with urea or by cyclization of anthranilamide derivatives.
Step 2: N-1 Alkylation with 2-Fluorobenzyl Halide
The N-1 position can be selectively alkylated using 2-fluorobenzyl chloride or bromide in the presence of a base:
2,4-dioxo-1,2,3,4-tetrahydroquinazoline + 2-fluorobenzyl chloride + Base →
1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline
Suitable bases include potassium carbonate or cesium carbonate in DMF at 60-80°C.
Step 3: N-3 Alkylation with Ethyl 3-bromopropanoate
The N-3 position can be alkylated using ethyl 3-bromopropanoate:
1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline +
Ethyl 3-bromopropanoate + Base →
Ethyl 3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanoate
Step 4: Ester Hydrolysis
The ethyl ester is hydrolyzed to the corresponding carboxylic acid:
Ethyl 3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanoate +
NaOH →
3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanoic acid
Step 5: Amide Coupling with 3,4-Dimethoxyphenylethylamine
The final step involves coupling the carboxylic acid with 3,4-dimethoxyphenylethylamine:
3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanoic acid +
2-(3,4-dimethoxyphenyl)ethylamine + Coupling reagent →
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide
Method 2: Thiosemicarbazide Approach
This alternative approach utilizes thiosemicarbazide derivatives of quinazolinone for selective functionalization.
Step 1: Synthesis of 3-(2-Mercaptoethyl)quinazoline-2,4-dione
This can be achieved through a ring transformation reaction as reported by Hoffmann et al.:
2-Ethoxy-4H-3,1-benzoxazin-4-one + Cysteamine →
3-(2-Mercaptoethyl)quinazoline-2,4-dione
This reaction represents a novel ring transformation with good yields.
Step 2: N-1 Alkylation with 2-Fluorobenzyl Halide
The N-1 position is alkylated using similar conditions as Method 1, Step 2.
Step 3: Oxidative Coupling to Form the Propanamide Linker
The thiol group is oxidized and coupled to form the propanamide backbone:
1-[(2-fluorophenyl)methyl]-3-(2-mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline +
Oxidizing agent →
3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanoic acid
Step 4: Amide Coupling with 3,4-Dimethoxyphenylethylamine
The final coupling step is similar to Method 1, Step 5.
Method 3: Convergent Synthesis Approach
This approach employs a convergent strategy by separately preparing key fragments.
Step 1: Synthesis of 3-(Propanoic acid)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline
This intermediate can be prepared by reacting anthranilic acid with appropriate reagents to form the quinazolinone core followed by N-3 alkylation.
Step 2: N-1 Alkylation with 2-Fluorobenzyl Halide
The N-1 position is alkylated as in previous methods.
Step 3: Preparation of 3,4-Dimethoxyphenylethylamine
3,4-Dimethoxyphenylethylamine can be synthesized from 3,4-dimethoxybenzyl chloride through a series of reactions:
- Etherification of 3,4-dihydroxybenzyl chloride with dimethyl sulfate
- Cyanation to form 3,4-dimethoxy cyanobenzene
- Hydrogenation in the presence of ammonia to yield 3,4-dimethoxyphenylethylamine
Step 4: Amide Coupling
The final coupling step yields the target compound.
Comparison of Synthetic Routes
Efficiency Analysis
Table 1: Comparison of Synthetic Routes for Target Compound
| Parameter | Method 1: Sequential N-Alkylation | Method 2: Thiosemicarbazide Approach | Method 3: Convergent Synthesis |
|---|---|---|---|
| Overall Steps | 5 | 4 | 4 |
| Estimated Overall Yield | 25-30% | 20-25% | 30-35% |
| Reaction Conditions | Moderate (60-80°C) | Mild to Moderate | Moderate to Harsh |
| Selectivity | High (Sequential) | Moderate | Moderate |
| Scalability | Good | Moderate | Good |
| Reagent Accessibility | High | Moderate | High |
| Purification Complexity | Moderate | High | Moderate |
Critical Step Analysis
In all three methods, the critical steps that determine overall success include:
- Selective N-1 alkylation with maintenance of the quinazolinone structure
- Efficient amide coupling in the final step
- Purification of intermediates to ensure high-quality final product
Optimization of Reaction Conditions
N-Alkylation Optimization
N-alkylation reactions can be optimized by screening various bases (K₂CO₃, Cs₂CO₃, NaH), solvents (DMF, DMSO, acetonitrile), and temperature conditions (25-100°C).
Amide Coupling Optimization
Table 2: Optimization of Amide Coupling Conditions
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | EDC/HOBt | DIPEA | DCM | 25 | 24 | 65-70 |
| 2 | HATU | DIPEA | DMF | 25 | 12 | 75-80 |
| 3 | DCC/NHS | TEA | DCM | 0-25 | 24 | 60-65 |
| 4 | PyBOP | NMM | DMF | 25 | 18 | 70-75 |
| 5 | T3P | DIPEA | EtOAc | 25 | 8 | 75-80 |
HATU in DMF with DIPEA at room temperature provides the best yield and purity for the final amide coupling step.
Purification and Characterization
Purification Methods
The target compound can be purified using:
Analytical Characterization
The compound can be characterized using:
- ¹H and ¹³C NMR spectroscopy for structural confirmation
- LC-MS for molecular weight verification
- IR spectroscopy for functional group identification
- Elemental analysis for composition verification
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions can modify the quinazolinone core or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its pharmacological properties suggest potential use in drug development, particularly for conditions involving the central nervous system.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the dimethoxyphenyl group can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinazolinone Core
N-(furan-2-ylmethyl)-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide ()
- Core similarity: Shares the tetrahydroquinazolinone scaffold.
- Key differences :
- 3-Nitrobenzyl substituent instead of 2-fluorophenylmethyl.
- Furanylmethyl group on the amide nitrogen vs. 3,4-dimethoxyphenethyl.
- Implications: The nitro group (strong electron-withdrawing) may alter electronic properties and metabolic stability compared to fluorine.
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
- Core similarity: Quinazolinone with dioxo groups.
- Key differences :
- Dichlorophenylmethyl substituent (electron-withdrawing Cl groups).
- Acetamide backbone instead of propanamide.
- Activity : Demonstrated anticonvulsant properties in preclinical models, suggesting the dichlorophenyl group may enhance CNS penetration .
Variations in Aromatic Substituents
N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide ()
- Key similarity : 2,4-dimethoxyphenyl group (structurally analogous to 3,4-dimethoxyphenethyl in the target).
- Key differences: Benzothiazole core replaces quinazolinone. Lacks fluorophenylmethyl group.
3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)-ethyl]-propanamide ()
- Key similarity : Dual 3,4-dimethoxyphenethyl groups.
- Key differences: Absence of quinazolinone core and fluorophenyl substituent.
Modifications in Linker and Functional Groups
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide ()
- Key similarity : Incorporates 3,4-dimethoxyphenethyl and a heterocyclic core.
- Key differences: Imidazoquinazoline core instead of tetrahydroquinazolinone. Thioether linkage and furylmethyl group.
- Implications : The imidazoquinazoline system and sulfur linkage may enhance metabolic stability or alter binding kinetics .
Structural and Pharmacokinetic Insights
Molecular Weight and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Q & A
Basic: How to optimize the synthesis yield of the compound using design of experiments (DoE) methodologies?
Answer:
- Step 1: Implement a fractional factorial design to screen critical variables (e.g., temperature, solvent ratio, catalyst loading) .
- Step 2: Use response surface methodology (RSM) to model nonlinear relationships between variables and yield .
- Step 3: Apply Bayesian optimization for high-dimensional parameter spaces, which outperforms manual adjustments in reaction condition tuning .
- Note: Flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters during optimization .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of the compound post-synthesis?
Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to verify the quinazolin-2,4-dione core and substituents (e.g., 2-fluorophenylmethyl group) .
- HRMS: Validate molecular weight with <2 ppm error to confirm absence of byproducts .
- X-ray crystallography: Resolve ambiguities in stereochemistry (e.g., tetrahydroquinazoline ring conformation) using single-crystal data .
Advanced: How to resolve discrepancies in NMR spectral data between theoretical predictions and experimental observations?
Answer:
- Approach 1: Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent-induced shifts .
- Approach 2: Perform 2D NOESY to assess spatial proximity of protons in crowded regions (e.g., dimethoxyphenethyl chain) .
- Approach 3: Validate predicted shifts with DFT calculations (e.g., B3LYP/6-31G*) to identify tautomeric or conformational anomalies .
Advanced: What strategies are effective for improving the solubility of the compound in pharmacological assays without structural modification?
Answer:
- Strategy 1: Use surfactants (e.g., Tween-80) or cyclodextrins to form inclusion complexes .
- Strategy 2: Optimize co-solvent systems (e.g., DMSO:PEG-400 in a 1:4 ratio) to enhance aqueous solubility .
- Strategy 3: Nanoformulation via sonication or high-pressure homogenization to reduce particle size .
Basic: What in vitro assays are suitable for initial evaluation of the compound's biological activity?
Answer:
- Antiproliferative activity: MTT assay in cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases linked to the quinazolin-2,4-dione scaffold .
- Cytotoxicity counter-screen: Use non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the 2-fluorophenylmethyl moiety?
Answer:
- Step 1: Synthesize analogs with substituent variations (e.g., Cl, CF3, OMe) at the 2-fluorophenyl position .
- Step 2: Evaluate changes in potency via dose-response curves in target assays (e.g., HDAC inhibition) .
- Step 3: Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Basic: What chromatographic methods are recommended for purity analysis during scale-up synthesis?
Answer:
- HPLC: Use a C18 column with gradient elution (acetonitrile:water + 0.1% TFA) to resolve polar impurities .
- GC-MS: Detect volatile byproducts (e.g., residual DMDAAC monomer) with a DB-5MS column .
- UPLC-PDA: Monitor reaction progress in real-time with photodiode array detection (200–400 nm) .
Advanced: How to employ computational chemistry to predict metabolic stability of the compound?
Answer:
- Tool 1: Use SwissADME to predict cytochrome P450 metabolism sites (e.g., dimethoxyphenyl oxidation) .
- Tool 2: Perform MD simulations (GROMACS) to assess stability in liver microsome models .
- Validation: Compare in silico results with in vitro microsomal stability assays (e.g., half-life in rat liver microsomes) .
Basic: What crystallization conditions are optimal for obtaining X-ray quality crystals of the compound?
Answer:
- Condition 1: Slow evaporation from dichloromethane:methanol (3:1) at 4°C .
- Condition 2: Vapor diffusion using hexane as an antisolvent in THF .
- Condition 3: Seed crystal introduction to overcome kinetic polymorphism .
Advanced: How to analyze contradictory bioassay results between different cell lines for the compound?
Answer:
- Step 1: Validate assay conditions (e.g., ATP levels for viability assays, passage number consistency) .
- Step 2: Perform transcriptomic profiling (RNA-seq) to identify cell line-specific target expression .
- Step 3: Use orthogonal assays (e.g., caspase-3 activation for apoptosis) to confirm mechanistic consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
